molecular formula C15H18N2O6 B1667083 Binapacryl CAS No. 485-31-4

Binapacryl

Cat. No.: B1667083
CAS No.: 485-31-4
M. Wt: 322.31 g/mol
InChI Key: ZRDUSMYWDRPZRM-UHFFFAOYSA-N
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Description

Binapacryl is a chemical compound that was used as a miticide and fungicide . It is an ester derivative of dinoseb . Although this compound has low toxicity itself, it is readily metabolized to form dinoseb, which is highly toxic .


Synthesis Analysis

This compound can be synthesized through the esterification of dinoseb with 3-Methylcrotonoyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O6 . The IUPAC name is 2-(Butan-2-yl)-4,6-dinitrophenyl 3-methylbut-2-enoate .


Chemical Reactions Analysis

This compound is an ester derivative of dinoseb and is readily metabolized to form dinoseb, which is highly toxic .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid with a characteristic odor . It is practically insoluble in water . It decomposes upon heating . The compound is stable under normal environmental conditions but decomposes slowly under the influence of UV light .

Scientific Research Applications

Fungicide for Agricultural Use

Binapacryl has been primarily researched for its applications as a fungicide, particularly in the agricultural sector. It has shown effectiveness in controlling apple powdery mildew caused by Podosphaera leucotricha. Field tests conducted in Tasmania during the 1960s revealed that this compound was more effective in controlling secondary infections of this mildew than other fungicides like dinocap and wettable sulphur (Ward, 1964).

Photolysis and Environmental Stability

Studies on the photolysis of this compound have shown that it undergoes transformation under UV light, leading to various byproducts. This research is crucial in understanding the environmental stability and degradation of this compound. It was found that this compound has a relatively short half-life when exposed to sunlight on different surfaces, including glass, soil, and leaf surfaces (Dureja, Walia, & Mukerjee, 1990).

Resistance Studies

Research has also been conducted on the development of resistance to this compound in various pests. For instance, studies on Tetranychus telarius (two-spotted spider mite) showed the development of resistance to this compound over a period of exposure (Aller & Lippold, 1963). Additionally, resistance patterns in different mite strains to this compound and other acaricides have been documented (Tahori & Raccah, 1970).

Analysis and Detection Techniques

Developments in the methods for detecting and analyzing this compound residues have been a focus of scientific research. For example, a study detailed a method for determining this compound residues in fruits using gas chromatography, which is essential for ensuring the safety and regulation of pesticide use in agriculture (Baker & Hoodless, 1973).

Impact on Pollination and Crop Quality

Research has also been conducted on the impact of this compound on pollination and fruit quality. For instance, a study showed that this compound sprays during apple blossom periods adversely affected pollen germination, which in turn impacted fruit-set (Legge & Williams, 1975). Anotherstudy examined the long-term effects of fungicidal sprays, including this compound, on apple cropping and fruit quality, revealing significant impacts on yield and fruit development (Hutcheon, Coyle, Holgate, & Byrde, 1986).

Acaricidal Properties and Control of Mites

This compound has been explored for its acaricidal properties, particularly in the control of various mite species on different fruit crops. Trials in California indicated its effectiveness against species like the two-spotted spider mite, Pacific spider mite, European red mite, and brown mite (Arias, Rammer, Kurtz, & Siemer, 1964).

Interaction with Other Pesticides

Interactions between this compound and other pesticides have also been a subject of study. For example, research has shown that combinations of this compound with certain pesticides can have synergistic effects against pests like Plutella xylostella, while being non-toxic to its parasite, Thyraeella collaris (Hamilton & Attia, 1977).

Safety and Hazards

Binapacryl is highly toxic to mammals, fish, and aquatic invertebrates . It has been withdrawn as a pesticide due to its high toxicity . The GHS labelling includes hazard statements H302, H312, H360, H410 .

Properties

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate
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InChI

InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3
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InChI Key

ZRDUSMYWDRPZRM-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C
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Molecular Formula

C15H18N2O6
Record name BINAPACRYL
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DSSTOX Substance ID

DTXSID9040269
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Molecular Weight

322.31 g/mol
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Physical Description

Colorless solid; Insoluble in water; [ICSC] Pale yellow powder; Insoluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER.
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Solubility

Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%, Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol, Sol in 75% methylene chloride, Solubility in water: none
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Density

1.2307 @ 20 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000032 [mmHg], 13 mPa at 60 °C, Vapor pressure, Pa at 60 °C: 0.013
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Mechanism of Action

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/
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Color/Form

COLORLESS CRYSTALLINE POWDER, Pale yellow to brownish crystals

CAS No.

485-31-4
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Melting Point

66-67 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Binapacryl?

A1: While the exact mechanism of action of this compound remains unclear, research suggests it primarily acts as a fungicide and acaricide. Its activity is attributed to its ability to disrupt energy production within fungal and mite cells.

Q2: How does this compound affect mite populations in agricultural settings?

A2: this compound effectively controls mite populations by targeting their eggs, demonstrating ovicidal activity [, , ]. This ovicidal effect is crucial in disrupting the mite life cycle and preventing population outbreaks.

Q3: What are the visible effects of this compound on mite eggs?

A3: this compound causes characteristic damage to mite eggs, including cracks and fissures in the eggshell []. This damage is thought to disrupt embryonic development and lead to egg mortality.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C13H18N2O6, and its molecular weight is 298.3 g/mol.

Q5: What challenges are associated with formulating stable this compound suspensions?

A5: Maintaining the stability of this compound suspensions poses a challenge due to the tendency of the compound to undergo particle growth at temperatures above 30°C []. This growth can lead to changes in the physical properties of the formulation, making it difficult to redisperse and potentially impacting its effectiveness.

Q6: How can the stability of this compound suspensions be improved?

A6: The addition of small amounts of water-insoluble resin during the formulation process has been shown to effectively inhibit particle growth in this compound suspensions, thereby enhancing their physical stability [].

Q7: Has resistance to this compound been observed in pest populations?

A7: Yes, resistance to this compound has been documented in fruit tree red spider mites (Panonychus ulmi) after several years of use [, ]. This highlights the need for resistance management strategies to ensure the long-term effectiveness of this acaricide.

Q8: Does this compound exhibit cross-resistance with other acaricides?

A8: Studies have shown that this compound exhibits a low degree of cross-resistance with dinocap in fruit tree red spider mites []. This finding suggests that mites resistant to this compound might still be susceptible to dinocap, offering a potential alternative for control.

Q9: What are the potential environmental impacts of this compound?

A9: this compound has been shown to negatively impact earthworm populations in apple orchards []. This effect raises concerns about its broader ecological impact and the importance of judicious use to minimize adverse effects on beneficial organisms.

Q10: What effects does this compound have on non-target organisms?

A10: Laboratory and field studies have shown that this compound can be toxic to beneficial insects like the predatory mite, Hippodamia convergens, especially at higher dosages []. This toxicity highlights the importance of considering the potential impact of this compound applications on beneficial insect populations in agricultural ecosystems.

Q11: What analytical techniques are used for this compound analysis?

A11: Gas chromatography, often coupled with mass spectrometry (GC-MS), has been successfully employed for the detection and quantification of this compound residues in various matrices, including fruits and cosmetics []. This technique offers high sensitivity and selectivity for accurate analysis.

Q12: When was this compound first introduced as a fungicide?

A12: this compound was first introduced as a fungicide for controlling apple powdery mildew (Podosphaera leucotricha) in the early 1960s []. It offered a new option for managing this economically important disease.

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